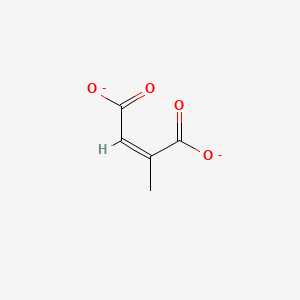
Citraconate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citraconate(2-) is the dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of citraconic acid. It is a conjugate base of a citraconic acid.
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Properties
Citraconate(2-) has been identified as a potent inhibitor of the enzyme acod1 (also known as IRG1), which plays a critical role in the immune response. Research indicates that citraconate(2-) can significantly reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in activated macrophages. This suggests its potential use in managing inflammatory diseases.
Key Findings:
- Inhibition of ACOD1 : Citraconate(2-) inhibits the catalytic activity of ACOD1, leading to decreased levels of itaconate and mesaconate, which are known to modulate inflammation .
- Cytokine Modulation : In studies involving influenza A virus-infected cells, citraconate(2-) was shown to reduce the release of cytokines such as CXCL10 and IL-6, indicating its role in dampening inflammatory responses .
Antiviral Activity
Citraconate(2-) exhibits significant antiviral properties, particularly against influenza A virus. Its mechanism involves altering amino acid metabolism and modulating cytokine release, which may contribute to its effectiveness in reducing viral replication.
Key Findings:
- Reduction of Viral Load : Citraconate(2-) has been shown to decrease viral particle release from infected cells more effectively than its isomers mesaconate and itaconate .
- Mechanistic Insights : The compound's ability to act as an electrophile allows it to interact with critical cysteine residues in viral proteins, potentially inhibiting their function .
Metabolic Regulation
Citraconate(2-) plays a role in cellular metabolism by influencing the tricarboxylic acid (TCA) cycle. It has been observed that citraconate(2-) can modulate metabolic pathways during macrophage activation, impacting energy production and cellular respiration.
Key Findings:
- TCA Cycle Modulation : In experiments with activated macrophages, citraconate(2-) treatment resulted in altered levels of TCA intermediates, suggesting a reprogramming of metabolic pathways .
- Cellular Respiration : Citraconate(2-) appears to normalize respiratory capacity in stimulated macrophages, indicating its potential for therapeutic applications in metabolic disorders .
Synthetic Applications
Citraconate(2-) is also being explored for its utility in synthetic organic chemistry. It serves as a chiral building block for various pharmaceutical compounds and fine chemicals.
Key Findings:
- Chiral Synthesis : Citraconate(2-) is utilized in asymmetric synthesis processes, yielding high enantioselectivity for the production of important pharmaceutical intermediates .
- Role in Drug Development : Its derivatives are being investigated for their potential therapeutic effects against various diseases, including those driven by inflammation and infection .
Summary Table of Citraconate(2-) Applications
Eigenschaften
Molekularformel |
C5H4O4-2 |
|---|---|
Molekulargewicht |
128.08 g/mol |
IUPAC-Name |
(Z)-2-methylbut-2-enedioate |
InChI |
InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/p-2/b3-2- |
InChI-Schlüssel |
HNEGQIOMVPPMNR-IHWYPQMZSA-L |
SMILES |
CC(=CC(=O)[O-])C(=O)[O-] |
Isomerische SMILES |
C/C(=C/C(=O)[O-])/C(=O)[O-] |
Kanonische SMILES |
CC(=CC(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















